![molecular formula C22H20FN3O3S B2416377 N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 900004-04-8](/img/structure/B2416377.png)
N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H20FN3O3S and its molecular weight is 425.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure and Spectroscopic Analysis
A study by Mary et al. (2020) synthesized and characterized a novel antiviral active molecule closely related to the compound . Their research focused on the molecule's equilibrium geometry, natural bond orbital calculations, and vibrational assignments using density functional B3LYP method. The analysis of intermolecular interactions based on the Hirshfeld surfaces was performed, which is crucial for understanding the molecular structure and its implications in drug design and pharmacokinetics. This study also investigated the molecule's antiviral potency through molecular docking against SARS-CoV-2 protein, suggesting its potential application in COVID-19 treatment strategies (Mary et al., 2020).
Antitumor Activity and Drug Design
Research by Huang et al. (2001) designed and synthesized sulfonamide derivatives to achieve potent antitumor agents with low toxicity. Although the specific compound was not directly mentioned, the research methodology and the approach of using sulfonamide derivatives for synthesizing antitumor agents provide valuable insights into the possible applications of N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide in cancer treatment. The study elaborates on the synthesis process, molecular structure analysis, and the evaluation of antitumor activity, highlighting the potential for developing new antitumor drugs with enhanced efficacy and reduced side effects (Huang et al., 2001).
Synthesis and Evaluation for Therapeutic Applications
Another pertinent study involved the microwave-assisted synthesis of fluorinated coumarin-pyrimidine hybrids as potent anticancer agents. While this study does not directly reference the compound of interest, the methodologies employed for synthesizing and evaluating the biological activity of these hybrids could be applicable to the synthesis and therapeutic evaluation of N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide. The research demonstrated that the synthesized compounds showed significant cytotoxicity against human cancer cell lines, suggesting a framework for assessing the anticancer potential of similar compounds (Hosamani et al., 2015).
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3S/c1-2-11-26-21(28)20-19(16-5-3-4-6-17(16)29-20)25-22(26)30-13-18(27)24-12-14-7-9-15(23)10-8-14/h3-10H,2,11-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNIBLRSUJQDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-5-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2416294.png)

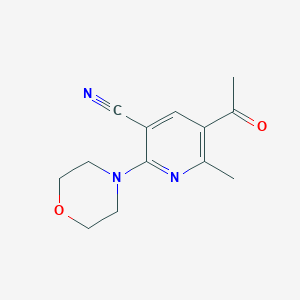
![3-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2416298.png)
![4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid](/img/structure/B2416299.png)

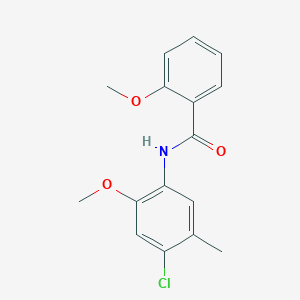
![2-[1-(1,1-Difluoroethyl)cyclopropyl]-N'-hydroxyethanimidamide](/img/structure/B2416307.png)
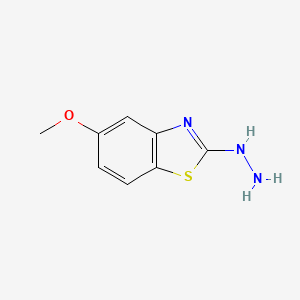
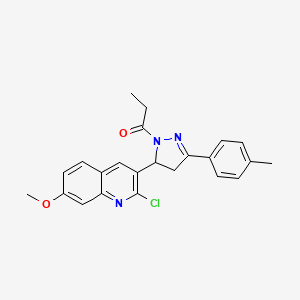

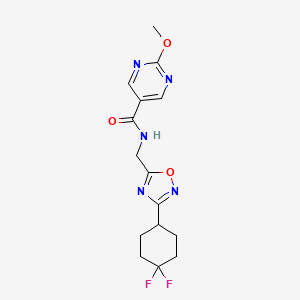
![(E)-1-allyl-4-(1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2416316.png)
![N-cyclohexyl-3-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2416317.png)